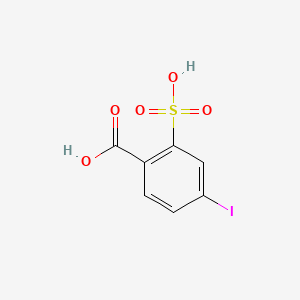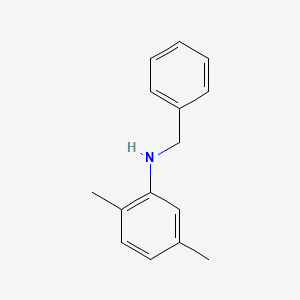![molecular formula C14H16O2 B14134334 5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
5-Hept-1-ynylbenzo[1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hept-1-ynylbenzo[1,3]dioxole: is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol It is characterized by a benzodioxole ring substituted with a hept-1-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hept-1-ynylbenzo[1,3]dioxole typically involves the coupling of a benzodioxole derivative with a hept-1-yne moiety. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hept-1-ynylbenzo[1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Hept-1-ynylbenzo[1,3]dioxole is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of 5-Hept-1-ynylbenzo[1,3]dioxole depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the alkyne group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
- 5-Ethynylbenzo[1,3]dioxole
- 5-Propynylbenzo[1,3]dioxole
- 5-Butynylbenzo[1,3]dioxole
Comparison: Compared to its analogs, 5-Hept-1-ynylbenzo[1,3]dioxole has a longer alkyne chain, which may influence its physical properties, reactivity, and interactions with other molecules. This unique feature can make it more suitable for specific applications, such as in the design of molecular probes or advanced materials .
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5-hept-1-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-12-8-9-13-14(10-12)16-11-15-13/h8-10H,2-5,11H2,1H3 |
Clé InChI |
AUTUYEQBANZBBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)


![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)



![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)

![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)


